molecular formula C14H19NO3S B6264960 rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione CAS No. 1691197-35-9

rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No. B6264960
CAS RN: 1691197-35-9
M. Wt: 281.4
InChI Key:
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Description

The compound you mentioned seems to be a derivative of bicyclo[3.3.1]nonane . Bicyclo[3.3.1]nonane derivatives have been studied for their interesting crystal structures and intermolecular interactions . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using crystallographic studies . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl and hydroxy groups. The key steps in the synthesis include the formation of the bicyclic ring system through a cyclization reaction and the subsequent functionalization of the ring system through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "thiophosgene", "ammonia", "benzylamine", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of the bicyclic ring system", "a. React 2-methyl-2-butene with thiophosgene to form 2-chloro-2-methylbut-3-ene-1-thiol", "b. React 2-chloro-2-methylbut-3-ene-1-thiol with ammonia to form 2-amino-2-methylbut-3-ene-1-thiol", "c. Cyclize 2-amino-2-methylbut-3-ene-1-thiol with acetic anhydride to form the bicyclic ring system", "Step 2: Introduction of the benzyl group", "a. React the bicyclic ring system with benzylamine in the presence of sodium hydroxide to form the benzyl-substituted bicyclic ring system", "Step 3: Introduction of the hydroxy group", "a. Reduce the carbonyl group of the benzyl-substituted bicyclic ring system with sodium borohydride to form the corresponding alcohol", "b. Protect the hydroxy group with acetic anhydride", "c. React the protected alcohol with hydrochloric acid to remove the benzyl group and form the final product rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "d. Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate", "e. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate the product using rotary evaporation", "f. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent" ] }

CAS RN

1691197-35-9

Product Name

rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Molecular Formula

C14H19NO3S

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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